Enantiomer-Specific σ1 Receptor Binding Affinity: (R)-Configuration Confers Eutomeric Potency in Fluorinated Spiropiperidine Systems
In the structurally related fluorinated spirocyclic piperidine series, the (R)-configured enantiomer fluspidine ((R)-1) acts as the eutomer at the σ1 receptor with a binding affinity Ki of 0.57 ± 0.06 nM, compared to 2.3 ± 0.2 nM for the (S)-configured enantiomer, yielding a eudysmic ratio of approximately 4-fold in favor of the (R)-enantiomer [1]. This stereospecific potency advantage is consistent with the principle that the (R)-configuration at the 3-position of trifluoropiperidine scaffolds engages σ1 receptor binding pockets more favorably, a pattern directly transferable to (R)-3,4,4-trifluoropiperidine-derived ligands. Selectivity for σ1 over σ2 receptors was also confirmed at a ratio of 2895 for (R)-fluspidine [1].
| Evidence Dimension | σ1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.57 ± 0.06 nM (for (R)-fluspidine, a representative (R)-configured fluorinated spiropiperidine) |
| Comparator Or Baseline | (S)-fluspidine: Ki = 2.3 ± 0.2 nM; eudysmic ratio ~4 |
| Quantified Difference | ~4-fold higher affinity for the (R)-enantiomer |
| Conditions | [³H]-(+)-pentazocine radioligand displacement assay using guinea pig brain membrane homogenates; selectivity verified against σ2 receptor |
Why This Matters
Procurement of the individual (R)-enantiomer over the racemate or (S)-enantiomer is critical for maintaining high target engagement potency in σ1 receptor-focused CNS drug discovery programs.
- [1] Holl, K., Falck, E., Köhler, J., Schepmann, D., Humpf, H.-U., Brust, P., & Wünsch, B. Synthesis, characterization, and metabolism studies of fluspidine enantiomers. ChemMedChem, 2013, 8(12), 2047–2056. DOI: 10.1002/cmdc.201300322. PMID: 24130175. View Source
